7-Oxo Staurosporin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

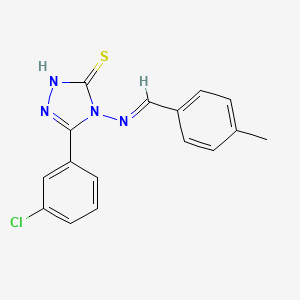

7-Oxostaurosporine is a derivative of staurosporine, a well-known indolocarbazole alkaloid. This compound is notable for its potent inhibitory effects on protein kinase C and its significant cytotoxicity against various tumor cell lines . It was first isolated from the marine tunicate Eudistoma vannamei, which is endemic to the northeast coast of Brazil .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxostaurosporine involves sequential metal catalysis. Key steps include:

- Pd0-catalyzed addition of indolocarbazole to alkoxyallene combined with ring-closing metathesis.

- Ru-catalyzed chemoselective olefin migration .

- PdII-catalyzed oxidative cyclization to build the bicyclic core structure .

Industrial Production Methods: High-titer production of staurosporine, the precursor to 7-oxostaurosporine, can be achieved through heterologous expression and process optimization. This involves the integration of multi-copy biosynthetic gene clusters in well-characterized heterologous hosts like Streptomyces albus J1074, leading to significantly increased yields .

Análisis De Reacciones Químicas

Types of Reactions: 7-Oxostaurosporine undergoes various chemical reactions, including:

- Oxidation : Conversion to its oxidized form, which is highly fluorescent.

- Substitution : Reactions involving the substitution of functional groups.

Common Reagents and Conditions:

- Oxidation : Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Substitution : Involves reagents like halogens or nucleophiles under specific conditions.

Major Products:

- Oxidation : Produces highly fluorescent analogues.

- Substitution : Yields various substituted derivatives with potential biological activities .

Aplicaciones Científicas De Investigación

7-Oxostaurosporine has a wide range of applications in scientific research:

- Chemistry : Used as a model compound for studying indolocarbazole derivatives.

- Biology : Investigated for its role in cell cycle arrest and apoptosis.

- Medicine : Explored for its anticancer properties, showing significant cytotoxicity against tumor cell lines .

- Industry : Potential use in the development of new pharmaceuticals targeting protein kinases .

Mecanismo De Acción

7-Oxostaurosporine exerts its effects primarily through the inhibition of protein kinase C. This inhibition leads to the disruption of various cellular processes, including cell cycle progression and apoptosis. The compound also interacts with other molecular targets such as tyrosine kinases, contributing to its broad-spectrum anticancer activity .

Comparación Con Compuestos Similares

- Staurosporine : The parent compound, known for its potent kinase inhibition.

- UCN-01 and UCN-02 : Analogues with similar inhibitory effects on protein kinase C.

Uniqueness: 7-Oxostaurosporine is unique due to its higher fluorescence and specific inhibitory profile. It is more cytotoxic than staurosporine and its analogues, making it a valuable compound for targeted cancer therapies .

Propiedades

Fórmula molecular |

C28H24N4O4 |

|---|---|

Peso molecular |

480.5 g/mol |

Nombre IUPAC |

(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18+,25-,28+/m1/s1 |

Clave InChI |

POTTVLREWUNNRO-MJQUMLNUSA-N |

SMILES isomérico |

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |

SMILES canónico |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylsulfanylbutanoate;oxalic acid](/img/structure/B12042467.png)

![(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12042499.png)

![N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide](/img/structure/B12042508.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12042531.png)

![2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid](/img/structure/B12042546.png)

![Tert-butyl5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B12042551.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B12042554.png)

![3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042567.png)